Product packaging for MC-Val-Cit-Doxorubicin(Cat. No.:)

MC-Val-Cit-Doxorubicin

Cat. No.: B13713549
M. Wt: 1142.2 g/mol
InChI Key: AYPRDRFYAQTVPD-GITVTGCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Cytotoxic Agent Conjugation Strategies

The journey of cytotoxic agent conjugation has seen remarkable progress. Early strategies involved simple, direct linkages of drugs to antibodies. However, these first-generation conjugates often suffered from instability, leading to premature drug release and off-target effects. This spurred the development of more sophisticated approaches, focusing on the linker technology connecting the drug to its carrier.

Modern strategies for doxorubicin (B1662922) conjugation include attachment to a variety of biomolecules such as antibodies, nanoparticles, and polymers. bohrium.comnih.gov The primary functional groups on the doxorubicin molecule available for conjugation are the primary amine group in the sugar moiety and the primary hydroxyl group in the aliphatic chain. bohrium.comnih.gov These sites allow for the attachment of various linkers designed to control the release of the drug. The evolution of these strategies has been driven by the need for greater stability in circulation and more specific release mechanisms at the tumor site. proteogenix.sciencebiochempeg.com

Rationale for Peptidic Linkers in Advanced Drug Delivery

Peptidic linkers have emerged as a particularly promising strategy in advanced drug delivery systems like antibody-drug conjugates (ADCs). These linkers are short amino acid sequences designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes that are overexpressed in the tumor microenvironment or within cancer cells. nih.gov This enzymatic-cleavage mechanism allows for the targeted release of the cytotoxic payload directly at the site of action, enhancing the therapeutic window of the drug.

The choice of the peptide sequence is critical for the linker's performance. An ideal peptidic linker should be recognized and efficiently cleaved by tumor-associated proteases, such as cathepsins, which are often found in high concentrations in the lysosomes of cancer cells. nih.govacs.org This targeted cleavage minimizes exposure of healthy tissues to the potent drug, thereby reducing systemic toxicity.

Positioning of MC-Val-Cit-Doxorubicin within Cleavable Linker Technologies

This compound is a prime example of a sophisticated, cleavable drug-linker conjugate developed for targeted cancer therapy. medchemexpress.com This compound is composed of three key components:

Doxorubicin: The potent cytotoxic agent. bohrium.com

Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in many tumor cells. broadpharm.com The Val-Cit linker has demonstrated excellent plasma stability and efficient enzymatic cleavage. tcichemicals.com

MC (Maleimidocaproyl): A linker component that facilitates the stable attachment of the Val-Cit-Doxorubicin complex to a targeting molecule, often an antibody, through its maleimide (B117702) group reacting with thiol groups. nih.govresearchgate.netresearchgate.net

The design of this compound places it at the forefront of cleavable linker technologies. The Val-Cit dipeptide was identified through screening as a highly efficient and stable substrate for cathepsin B. The inclusion of the maleimidocaproyl spacer ensures a secure and stable conjugation to the targeting antibody. nih.gov This entire construct, often represented as mc-vc-PABC-doxorubicin in more detailed schematics, may also include a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) to ensure the efficient release of the unmodified doxorubicin molecule following enzymatic cleavage of the Val-Cit linker. nih.govmdpi.com

Research has demonstrated the synthesis of this compound and its successful conjugation to targeting antibodies like Cetuximab for colorectal tumor therapy. nih.govnih.govdovepress.com These studies highlight the potential of this technology to create highly selective and effective anti-cancer agents. nih.gov The modular nature of this system, allowing for the combination of different antibodies, linkers, and payloads, underscores its versatility and importance in the ongoing development of targeted cancer therapies. acs.org

ComponentFunctionKey Characteristics
Doxorubicin Cytotoxic PayloadAnthracycline antibiotic, antineoplastic activity. medchemexpress.com
Val-Cit Cleavable LinkerDipeptide (Valine-Citrulline), specifically cleaved by Cathepsin B. broadpharm.com
MC Conjugation MoietyMaleimidocaproyl group, facilitates stable linkage to antibodies. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H67N7O19 B13713549 MC-Val-Cit-Doxorubicin

Properties

Molecular Formula

C56H67N7O19

Molecular Weight

1142.2 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

InChI

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1

InChI Key

AYPRDRFYAQTVPD-GITVTGCLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O

Origin of Product

United States

Synthesis and Bioconjugation Methodologies for Mc Val Cit Doxorubicin Constructs

Chemical Synthesis of MC-Val-Cit-PAB-Doxorubicin Precursors

The synthesis of the MC-Val-Cit-PAB-Doxorubicin drug-linker conjugate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The modular nature of the synthesis allows for the individual preparation of the dipeptide linker, the spacer, and the reactive moiety for drug conjugation, followed by their sequential assembly.

Dipeptide Linker (Val-Cit) Synthesis and Optimization

The valine-citrulline (Val-Cit) dipeptide is a key component of the linker, designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells. researchgate.net The synthesis of this dipeptide is a critical step that requires precise control to maintain the stereochemical integrity of the amino acids.

Several synthetic routes for the Val-Cit dipeptide have been reported, with a focus on maximizing yield and minimizing side reactions, particularly epimerization. nih.govchemicalbook.com One common approach involves the coupling of protected L-valine and L-citrulline derivatives using standard peptide coupling reagents. For instance, Fmoc-Val-OSu (Nα-fluorenylmethyloxycarbonyl-L-valine-N-hydroxysuccinimide ester) can be reacted with L-citrulline in the presence of a base. chemicalbook.com

Table 1: Comparison of Synthetic Routes for Val-Cit Dipeptide Linker
Synthetic RouteKey ReagentsReported Overall YieldKey Advantages
Standard Solution-Phase SynthesisFmoc-Val-OSu, L-CitrullineVariableWell-established methodology
Modified Route from L-CitrullineHATU50%Avoids epimerization, improved yield. nih.gov
Alternative Modified Route from L-CitrullinePiperidine, Fmoc-Val-OSu85%Higher yield and avoids epimerization. chemicalbook.com

Incorporation of p-Aminobenzylcarbonyl (PABC) Spacer

The p-aminobenzylcarbonyl (PABC) spacer is a self-immolative unit that connects the dipeptide linker to the drug. unimi.itnih.gov Upon enzymatic cleavage of the Val-Cit amide bond by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified doxorubicin (B1662922) molecule. nih.gov This traceless release mechanism is crucial for ensuring that the active form of the drug is delivered to the target cell.

The incorporation of the PABC spacer typically involves the reaction of the C-terminus of the Val-Cit dipeptide with p-aminobenzyl alcohol (PABA). This is often achieved by activating the carboxyl group of the dipeptide, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then reacts with the amino group of PABA. The hydroxyl group of the PABA moiety is then typically converted to a reactive carbonate, such as a p-nitrophenyl carbonate, to facilitate the subsequent conjugation with doxorubicin. nih.gov

Doxorubicin Conjugation via Maleimidocaproyl (MC) Moiety

The maleimidocaproyl (MC) group serves as the attachment point for the antibody. It contains a maleimide (B117702) ring that can react specifically with sulfhydryl groups on cysteine residues of a monoclonal antibody to form a stable thioether bond. nih.govnih.govacs.org The MC moiety is typically introduced at the N-terminus of the Val-Cit dipeptide.

The synthesis of the complete drug-linker, MC-Val-Cit-PAB-Doxorubicin, involves the reaction of the PABC-activated dipeptide with doxorubicin. The primary amino group of doxorubicin attacks the activated carbonate of the PABC spacer, forming a carbamate (B1207046) linkage. The final step is the deprotection of the N-terminal amino group of the dipeptide and its reaction with a maleimidohexanoic acid derivative, such as maleimidohexanoyl-N-hydroxysuccinimide ester (MC-NHS), to install the maleimidocaproyl group.

Stereochemical Considerations and Diastereoselectivity

Maintaining the correct stereochemistry throughout the synthesis of the MC-Val-Cit-PAB-Doxorubicin linker is critical for its biological activity. The L-configurations of valine and citrulline are essential for efficient recognition and cleavage by cathepsin B. nih.gov Any racemization during the synthesis can lead to the formation of diastereomers that may be resistant to enzymatic cleavage, thereby reducing the potency of the resulting ADC.

The potential for racemization is particularly high during the peptide coupling steps. The choice of coupling reagents, solvents, and temperature can significantly impact the diastereoselectivity of the reaction. For example, the use of certain activating agents can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. Methodologies that avoid such intermediates or proceed through a mechanism that preserves stereochemistry are therefore highly desirable. nih.gov The development of synthetic routes that provide the Val-Cit dipeptide with exclusive diastereoselectivity is a significant advancement in the field. nih.gov

Bioconjugation Techniques for Carrier Integration

Once the MC-Val-Cit-PAB-Doxorubicin drug-linker is synthesized, it must be conjugated to a carrier molecule, typically a monoclonal antibody, to form the ADC. This bioconjugation process must be carefully controlled to produce a homogeneous product with a defined drug-to-antibody ratio (DAR).

Antibody-Drug Conjugate (ADC) Formation with MC-Val-Cit-Doxorubicin

The formation of an ADC with this compound relies on the reaction between the maleimide group of the linker and the sulfhydryl groups of the antibody. nih.govsemanticscholar.org Monoclonal antibodies typically have inter-chain disulfide bonds that can be partially or fully reduced to generate free cysteine residues.

The conjugation process generally involves the following steps:

Antibody Reduction: The antibody is treated with a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce a controlled number of disulfide bonds and expose free sulfhydryl groups. nih.govnih.gov The extent of reduction can be controlled by varying the concentration of the reducing agent and the reaction time, which in turn influences the final DAR.

Conjugation: The reduced antibody is then reacted with the MC-Val-Cit-PAB-Doxorubicin drug-linker. The maleimide group of the linker undergoes a Michael addition reaction with the free sulfhydryl groups on the antibody, forming a stable covalent bond. nih.govsemanticscholar.org

Purification: After the conjugation reaction, the ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and other impurities. This is typically achieved using techniques such as size exclusion chromatography (SEC) or dialysis. nih.gov

The resulting ADC, for example, Cetuximab-vc-DOX, consists of the monoclonal antibody covalently linked to doxorubicin through the MC-Val-Cit-PAB linker. nih.gov The specific targeting of the antibody directs the cytotoxic payload to cancer cells, where it can be internalized and the doxorubicin released upon cleavage of the Val-Cit dipeptide by lysosomal enzymes. nih.gov

Table 2: Key Steps in ADC Formation with this compound
StepPurposeCommon Reagents/MethodsKey Considerations
Antibody ReductionGenerate free sulfhydryl groups for conjugationDTT, TCEPControl of reduction conditions to achieve desired DAR. nih.govnih.gov
ConjugationCovalently link the drug-linker to the antibodyMichael addition reactionReaction pH and temperature to ensure stability of both antibody and linker. nih.govsemanticscholar.org
PurificationRemove unreacted components and aggregatesSize Exclusion Chromatography (SEC), DialysisEnsure high purity and homogeneity of the final ADC product. nih.gov

Linker Design and Intracellular Drug Release Mechanisms

Structure and Functionality of the Maleimidocaproyl-Valine-Citrulline-PABC Linker

The linker in MC-Val-Cit-Doxorubicin is a multicomponent system, formally known as maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PABC). Each component serves a distinct and vital function:

Maleimidocaproyl (MC): This component provides a stable covalent linkage to the targeting antibody. The maleimide (B117702) group reacts with thiol groups on the antibody to form a stable thioether bond. broadpharm.comnih.gov The caproyl spacer offers steric separation between the antibody and the rest of the linker-drug conjugate, which can be crucial for efficient enzymatic cleavage. nih.gov

Valine-Citrulline (Val-Cit): This dipeptide sequence is the primary site for enzymatic cleavage. biochempeg.combroadpharm.com It is specifically designed to be recognized and hydrolyzed by intracellular proteases, most notably cathepsins, which are abundant in the lysosomal compartments of cells. tcichemicals.comtcichemicals.com The choice of valine and citrulline is critical for both susceptibility to cleavage by target enzymes and for maintaining stability in the bloodstream. iris-biotech.de

p-Aminobenzylcarbamate (PABC): The PABC moiety acts as a self-immolative spacer. otago.ac.nzmdpi.comunimi.it Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC unit undergoes a spontaneous 1,6-elimination reaction. iris-biotech.deotago.ac.nz This electronic cascade results in the release of the unmodified doxorubicin (B1662922) molecule. mdpi.comunimi.it The inclusion of this spacer is crucial as direct attachment of the drug to the dipeptide can sterically hinder the enzyme's access. encyclopedia.pub

Enzymatic Cleavage Pathways

The release of doxorubicin from the this compound conjugate is a multi-step process initiated by enzymatic activity within the target cell.

Upon internalization of the antibody-drug conjugate (ADC) into a target cell, it is trafficked to the lysosomes. The acidic environment of the lysosome is optimal for the activity of a family of proteases known as cathepsins. rsc.org Cathepsin B, in particular, is a cysteine protease that efficiently recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer of the Val-Cit linker. tcichemicals.comtcichemicals.comnih.gov This cleavage event is the rate-limiting step for drug release.

The enzymatic cleavage of the Val-Cit dipeptide by cathepsins initiates a spontaneous chemical rearrangement within the PABC spacer. otago.ac.nzmdpi.comunimi.it This process, termed self-immolation, involves a 1,6-elimination reaction that leads to the formation of an unstable intermediate, which then fragments to release carbon dioxide, aza-quinone methide, and the active doxorubicin payload. mdpi.comunimi.it This self-immolative mechanism ensures a rapid and efficient release of the drug in its active form following the initial enzymatic trigger. otago.ac.nzencyclopedia.pub

While Cathepsin B is considered the primary enzyme responsible for the cleavage of the Val-Cit linker, other lysosomal proteases can also contribute to this process. encyclopedia.pubrsc.org Studies have indicated that Cathepsin L and Cathepsin S, which are also cysteine proteases found in lysosomes, can cleave the Val-Cit dipeptide, albeit with potentially different efficiencies. encyclopedia.pubacrobiosystems.comnews-medical.net The expression levels of these various cathepsins can differ between different tumor types, which may influence the rate and extent of doxorubicin release. rsc.orgacrobiosystems.com

EnzymeFamilyLocationRole in Cleavage
Cathepsin B Cysteine ProteaseLysosomesPrimary enzyme for Val-Cit cleavage tcichemicals.comtcichemicals.comnih.gov
Cathepsin L Cysteine ProteaseLysosomesCan also cleave the Val-Cit linker encyclopedia.pubacrobiosystems.comnews-medical.net
Cathepsin S Cysteine ProteaseLysosomesContributes to Val-Cit cleavage encyclopedia.pubacrobiosystems.comnews-medical.net

Stability and Controlled Release Dynamics

A critical aspect of the this compound conjugate design is its stability in the systemic circulation, ensuring that the potent doxorubicin payload is not prematurely released, which could lead to off-target toxicity.

The MC-Val-Cit linker is designed to be highly stable in human plasma. iris-biotech.de The peptide bond of the Val-Cit dipeptide is generally resistant to cleavage by plasma proteases. biochempeg.com However, the stability of the maleimide linkage to the antibody can be a point of consideration. The thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to deconjugation. nih.gov Efforts to improve the stability of this linkage have been an area of active research. nih.gov Furthermore, some studies have shown that in rodent plasma, certain carboxylesterases can cleave the Val-Cit linker, which is a consideration for preclinical studies. nih.govnih.gov

Linker ComponentBond TypeStability Consideration
Maleimide-Antibody ThioetherPotential for retro-Michael reaction leading to deconjugation nih.gov
Valine-Citrulline PeptideGenerally stable in human plasma, but can be cleaved by rodent carboxylesterases iris-biotech.denih.govnih.gov
PABC-Doxorubicin Carbamate (B1207046)Stable until triggered by Val-Cit cleavage otago.ac.nzmdpi.com

Factors Influencing Premature Drug Release

The efficacy of antibody-drug conjugates (ADCs) like those utilizing the this compound system is critically dependent on the stability of the linker in systemic circulation. researchgate.net Premature release of the cytotoxic payload, doxorubicin, can lead to off-target toxicity and a diminished therapeutic window. nih.gov The stability of the MC-Val-Cit linker is influenced by both the chemical nature of its components and its susceptibility to enzymatic degradation in the plasma. Key factors contributing to premature drug release include the instability of the maleimidocaproyl (MC) component and the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide outside the target cell. nih.govaacrjournals.org

Chemical Instability of the Maleimide Thioether Adduct

The maleimidocaproyl (MC) group is commonly used to attach the linker-drug complex to cysteine residues on the antibody via a thioether bond. nih.gov While effective for conjugation, this linkage can exhibit instability in plasma. nih.gov The primary mechanism for the cleavage of this adduct is a retro-Michael reaction, which is essentially the reverse of the initial conjugation reaction. researchgate.netnih.gov This reaction re-forms the maleimide on the linker-drug and the thiol group on the antibody, leading to the release of the entire this compound construct. The released drug-linker can then circulate freely and potentially bind to other molecules, such as serum albumin. nih.gov

Research has shown that the stability of this thioether bond is a significant concern. For instance, studies comparing maleimidocaproyl (mc) based linkers with alternatives like bromoacetamidecaproyl (bac) have demonstrated the potential for improved plasma stability with the latter. nih.gov One study found that an ADC using a 'bac' linker showed no measurable systemic drug release over two weeks in mice, highlighting the relative instability of the 'mc' component. researchgate.netnih.gov

Linker ComponentConjugation ChemistryInstability MechanismResearch Finding
Maleimidocaproyl (mc) Thioether bond with antibody cysteine residuesRetro-Michael reaction in plasmaLinker half-life in circulation is approximately 7 days. researchgate.netnih.gov Released drug-linker derivative can bind to serum albumin. nih.gov
Bromoacetamidecaproyl (bac) Thioether bond with antibody cysteine residuesMore stable than 'mc'No measurable systemic drug release observed over 15 days in mice. nih.govaacrjournals.org

Enzymatic Instability of the Valine-Citrulline Linker

The valine-citrulline (Val-Cit) dipeptide was specifically chosen for its high susceptibility to cleavage by cathepsin B, an enzyme abundant in the lysosomes of tumor cells. nih.gov However, the Val-Cit sequence is not exclusively cleaved by cathepsin B. Other proteases present in the systemic circulation can also recognize and hydrolyze this dipeptide, leading to premature payload release. encyclopedia.pubnih.gov

Studies in murine models have identified Carboxylesterase 1C (Ces1C) as an enzyme in mouse plasma capable of hydrolyzing the Val-Cit linker. aacrjournals.orgencyclopedia.pub This finding was confirmed using Ces1C knockout mice, in which the Val-Cit-containing ADC was shown to be highly stable. nih.gov While the direct human analogue and its activity are still under investigation, this highlights a potential pathway for off-target linker cleavage.

Furthermore, human neutrophil elastase has also been shown to cleave the amide bond between the valine and citrulline residues. nih.gov This enzymatic degradation pathway represents another potential source of premature drug release in the bloodstream, which could contribute to systemic toxicity.

To address this instability, researchers have explored modifications to the peptide sequence. For example, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to markedly reduce susceptibility to extracellular carboxylesterases found in rodent plasma. nih.gov

EnzymeLocationAction on LinkerResearch Finding
Carboxylesterase 1C (Ces1C) Mouse PlasmaHydrolyzes the amide bond of the Val-Cit dipeptide. aacrjournals.orgVal-Cit linkers are unstable in mouse plasma but stable in Ces1C-knockout mice. nih.gov Small chemical modifications to the linker can modulate this susceptibility. aacrjournals.org
Human Neutrophil Elastase Human PlasmaCleaves the amide bond between valine and citrulline. nih.govConfirmed as a source of Val-Cit linker degradation, potentially leading to premature payload release. nih.gov
Other Cathepsins (K, L, S, F) Lysosomes/ExtracellularCan cleave the Val-Cit dipeptide. encyclopedia.pubnih.govWhile primarily a lysosomal release mechanism, extracellular activity of these enzymes could contribute to instability. encyclopedia.pub

Cellular and Molecular Mechanisms of Action of Released Doxorubicin

DNA Intercalation and Topoisomerase Inhibition by Doxorubicin (B1662922) Payload

One of the principal mechanisms of doxorubicin's cytotoxicity is its direct interference with DNA structure and function. The planar aromatic portion of the doxorubicin molecule inserts itself, or intercalates, between adjacent base pairs of the DNA double helix. This physical insertion distorts the helical structure, leading to a cascade of events that disrupt normal cellular processes like replication and transcription.

Furthermore, doxorubicin is a potent inhibitor of topoisomerase II, a critical enzyme involved in managing the topological state of DNA during replication. Topoisomerase II works by creating transient double-strand breaks in the DNA, allowing the strands to pass through each other to relieve supercoiling, and then resealing the breaks. Doxorubicin stabilizes the intermediate complex formed between topoisomerase II and the cleaved DNA. This action prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. The resulting DNA damage is substantial and often irreparable, triggering cellular death pathways. While topoisomerase II is considered the main target, some activity against topoisomerase I may also contribute to doxorubicin's effects.

Key MechanismDescriptionConsequence
DNA Intercalation The planar aromatic rings of doxorubicin insert between DNA base pairs.Distorts the DNA double helix, obstructing DNA replication and transcription.
Topoisomerase II Inhibition Doxorubicin stabilizes the covalent complex between topoisomerase II and DNA after the enzyme has cut the DNA strands.Prevents the resealing of DNA double-strand breaks, leading to their accumulation.

Oxidative Stress Induction and Free Radical Generation

In addition to its effects on DNA, doxorubicin is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS). The quinone moiety in the doxorubicin molecule can undergo a one-electron reduction to form a semiquinone free radical. This semiquinone can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•−), regenerating the parent doxorubicin molecule in a process known as redox cycling.

The superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), particularly in the presence of iron through the Fenton reaction. This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to crucial cellular components, including lipids, proteins, and DNA. This oxidative damage contributes significantly to doxorubicin's cytotoxicity, particularly its well-documented cardiotoxic effects, as cardiac cells have lower levels of antioxidant enzymes. The generation of ROS occurs predominantly within the mitochondria, leading to mitochondrial dysfunction and further promoting cell death pathways.

Induction of Apoptotic Pathways in Target Cells

The extensive DNA damage and oxidative stress caused by doxorubicin ultimately converge on the activation of apoptotic pathways, leading to programmed cell death. Doxorubicin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is largely initiated by the DNA damage response. The presence of irreparable DNA breaks activates sensor proteins, which in turn can activate the tumor suppressor protein p53. Activated p53 can increase the expression of pro-apoptotic proteins like PUMA and NOXA, which permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 subsequently activates executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell by cleaving essential cellular proteins.

The extrinsic pathway can also be engaged by doxorubicin. This pathway is initiated by the binding of death ligands, such as FasL or TNFα, to their corresponding death receptors on the cell surface. Doxorubicin treatment has been shown to upregulate the expression of the Fas receptor. This ligand-receptor binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates the initiator caspase-8. Activated caspase-8 can then directly activate the executioner caspase-3, leading to apoptosis.

Apoptotic PathwayKey Events Triggered by Doxorubicin
Intrinsic (Mitochondrial) Pathway DNA damage leads to p53 activation, mitochondrial membrane permeabilization, cytochrome c release, apoptosome formation, and activation of caspase-9 and caspase-3.
Extrinsic (Death Receptor) Pathway Upregulation of death receptors like Fas; binding of death ligands leads to activation of caspase-8 and subsequent activation of caspase-3.

Cell Cycle Arrest and Cell Proliferation Inhibition

In response to the DNA damage inflicted by doxorubicin, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis.

Doxorubicin has been shown to induce cell cycle arrest, most prominently at the G2/M phase. The DNA damage activates kinases such as ATM and ATR, which then phosphorylate and activate checkpoint kinases CHK1 and CHK2. These kinases prevent the cell from entering mitosis (M phase) from the G2 phase, effectively halting cell division. This arrest prevents the propagation of damaged DNA to daughter cells. By inhibiting cell proliferation and inducing cell cycle arrest, doxorubicin effectively stops the growth of rapidly dividing cancer cells.

Targeted Delivery Mechanisms and Intracellular Trafficking

Receptor-Mediated Endocytosis of MC-Val-Cit-Doxorubicin Conjugates

The journey of an this compound ADC into a cancer cell is initiated by receptor-mediated endocytosis. nih.govnih.gov The monoclonal antibody component of the ADC specifically binds to a target antigen that is highly expressed on the surface of cancer cells. This binding event triggers the internalization of the entire ADC-antigen complex. nih.gov

This internalization process can occur through several pathways, with the most common being clathrin-mediated endocytosis (CME). nih.govresearchgate.net In CME, the binding of the ADC to its receptor induces the formation of clathrin-coated pits on the cell membrane. These pits invaginate and pinch off to form intracellular vesicles, encapsulating the ADC-receptor complex. researchgate.net Another prominent pathway is caveolae-mediated endocytosis, which involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins. nih.govaacrjournals.orgnih.gov While CME is a major route for many ADCs, the specific pathway can depend on the targeted antigen and the cell type. nih.govmdpi.com For instance, some studies suggest that certain ADC-receptor complexes, like those targeting CD30, are internalized via CME. nih.gov

The choice of endocytic pathway can influence the subsequent trafficking and processing of the ADC, ultimately impacting the efficiency of drug release and therapeutic outcome. aacrjournals.org

Endosomal-Lysosomal Pathway for Intracellular Processing

Once internalized, the ADC-containing vesicle, now an early endosome, embarks on a journey through the endosomal-lysosomal pathway. nih.gov The interior of the early endosome has a slightly acidic pH compared to the extracellular environment. These early endosomes mature into late endosomes, which have a more acidic internal pH. suda.edu.cn

Ultimately, the late endosomes fuse with lysosomes, forming endo-lysosomes. suda.edu.cn The lysosome is an organelle containing a host of hydrolytic enzymes and maintains a highly acidic environment (pH 4.5-5.0). suda.edu.cn This acidic and enzyme-rich milieu is crucial for the processing of the this compound ADC.

The key to the release of doxorubicin (B1662922) is the valine-citrulline (Val-Cit) dipeptide linker. This linker is specifically designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. rsc.org Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues. tcichemicals.com While Cathepsin B is a primary enzyme involved, other cathepsins like L, S, and F may also contribute to the cleavage of the Val-Cit linker. nih.govencyclopedia.pub Following this enzymatic cleavage, a self-immolative spacer (p-aminobenzyloxycarbonyl or PABC) that connects the linker to doxorubicin spontaneously releases the active doxorubicin molecule in its unmodified form. nih.gov

Subcellular Localization and Distribution of Released Doxorubicin

Upon its release from the MC-Val-Cit linker within the lysosome, doxorubicin must traverse the lysosomal membrane to reach its ultimate target: the cell nucleus. nih.govfrontiersin.org Doxorubicin is a DNA intercalating agent and a topoisomerase II inhibitor, and its cytotoxic effects are primarily exerted within the nucleus. frontiersin.orgnih.gov

Studies have shown that free doxorubicin, once in the cytoplasm, rapidly accumulates in the nucleus. researchgate.netmdpi.com The intrinsic fluorescence of doxorubicin allows for the tracking of its subcellular distribution. researchgate.net Following its release from an ADC within the lysosome, doxorubicin is thought to diffuse out of the lysosome and into the cytoplasm, after which it is transported into the nucleus. nih.gov The efficient transport of doxorubicin to the nucleus is critical for the efficacy of the ADC. nih.gov The distribution pattern can be influenced by various cellular factors, but the primary site of concentration and action is the nuclear compartment, where it can intercalate with DNA and disrupt DNA replication and repair processes, leading to apoptosis. nih.govresearchgate.net

Antigen-Specific Binding and Internalization Profiles

The specificity and efficacy of an this compound ADC are fundamentally dependent on the antigen-specific binding of the monoclonal antibody to the cancer cell surface and the subsequent rate of internalization. nih.gov Different target antigens exhibit varying expression levels and internalization rates, which significantly impacts the amount of doxorubicin delivered into the cell. nih.gov

For example, an ADC targeting the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many colorectal cancers, has been developed using a cetuximab antibody conjugated to doxorubicin via a Val-Cit linker. nih.govnih.gov Studies on such conjugates demonstrate that the binding and intracellular accumulation are significantly higher in cancer cells with high EGFR expression compared to those with low expression. nih.gov

Similarly, ADCs targeting HER2 in breast cancer or CD30 in lymphomas, which also utilize Val-Cit linkers (though often with different payloads), have shown that the rate and extent of internalization are critical determinants of their anti-tumor activity. onclive.comnih.gov The rate of internalization can vary widely between different cell lines and antigen targets.

Target AntigenCancer TypeInternalization ObservationsPrimary Endocytic Pathway
EGFRColorectal CancerHigher ADC binding and accumulation in EGFR-overexpressing cells (RKO) versus low-expressing cells (LS174T).Receptor-Mediated Endocytosis
CD30Hodgkin Lymphoma, Anaplastic Large-Cell LymphomaADC-antigen complex is internalized, followed by lysosomal degradation and payload release.Clathrin-Mediated Endocytosis
HER2Breast Cancer, Gastric CancerUpon binding, the ADC-HER2 complex undergoes receptor-mediated endocytosis, leading to lysosomal processing.Receptor-Mediated Endocytosis

The data in this table is compiled from studies on ADCs targeting the specified antigens, some of which may utilize payloads other than doxorubicin but employ the same Val-Cit linker technology, illustrating the general principles of antigen-specific internalization.

Preclinical Efficacy and Selectivity Studies in Cancer Models

In Vitro Cytotoxicity Assessments

In vitro studies are fundamental in determining the cell-killing potential and specificity of drug conjugates like MC-Val-Cit-Doxorubicin. These assessments are typically performed using cancer cell lines with varying levels of target antigen expression.

The cytotoxic effect of doxorubicin (B1662922) and its conjugates is characteristically dose-dependent. advetresearch.com Studies using the MTT assay to assess cell viability have demonstrated that as the concentration of the doxorubicin-containing compound increases, the viability of cancer cells decreases. advetresearch.comnih.gov For instance, when conjugated with cetuximab and formulated into nanoparticles (cetuximab-vc-DOX-NPs) to target the epidermal growth factor receptor (EGFR), the construct showed potent cytotoxicity in EGFR-overexpressing RKO colon carcinoma cells. nih.govnih.gov Similarly, free doxorubicin has been shown to inhibit the proliferation of various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying between cell lines. For example, in one study, the IC50 values for free doxorubicin were determined to be 24.30 µg/ml in HCT116 cells, 2.64 µg/ml in PC3 cells, and 14.72 µg/ml in Hep-G2 cells. ekb.eg Another study found the IC50 for free doxorubicin to be 1.20 µM in MCF7 breast cancer cells. nih.gov The efficacy of ADCs utilizing the this compound linker is often compared against free doxorubicin to demonstrate the potency of the targeted delivery system.

Table 1: Dose-Dependent Cytotoxicity of Doxorubicin Formulations in Vitro

Compound/FormulationCell LineAssayKey FindingReference
Cetuximab-vc-DOX-NPsRKO (EGFR-positive)MTTDemonstrated stronger cytotoxicity versus control IgG-vc-DOX-NPs. nih.govnih.gov
Free DoxorubicinAMJ13 (Breast Cancer)MTTInhibited cell proliferation in a dose-dependent manner. advetresearch.com
Free DoxorubicinMCF7 (Breast Cancer)MTTIC50 value of 1.20 µM. nih.gov
c(RGDyK)-Decorated Micelles (DOX-loaded)KBv (Squamous Carcinoma)MTTIC50 value of 0.146 µg/mL, showing stronger inhibition than non-targeted micelles. nih.gov

A primary goal of ADCs containing the this compound linker is to selectively kill cancer cells that express a specific surface antigen, while sparing healthy, non-expressing cells. axispharm.com This selectivity is achieved by the monoclonal antibody component of the ADC, which guides the cytotoxic payload to the target cells. nih.gov

Preclinical evaluations have confirmed this principle. For example, an ADC targeting the CD24 antigen (G7mAb-DOX) demonstrated specific binding to CD24-positive cancer cells like Huh7 and HT29, but showed minimal interaction with CD24-negative HCT116 cells or normal human liver cells. nih.gov Similarly, cetuximab-vc-DOX-NPs, targeting EGFR, exhibited significantly greater cytotoxicity in EGFR-overexpressing RKO cells compared to control nanoparticles linked to a non-specific antibody (IgG-vc-DOX-NPs). nih.govnih.gov This differential effect underscores the antigen-dependent activity of the ADC.

Table 2: Selectivity of Doxorubicin ADCs in Antigen-Expressing vs. Non-Expressing Cells

ADCTarget AntigenAntigen-Positive Cell LineAntigen-Negative Cell LineResultReference
G7mAb-DOXCD24Huh7, HT29HCT116ADC showed high binding affinity (73-75%) to CD24-positive cells and minimal binding to CD24-negative cells. nih.gov
Cetuximab-vc-DOX-NPsEGFRRKO(Compared to non-targeted IgG control)The targeted ADC demonstrated significantly stronger cytotoxicity in EGFR-positive cells than the non-targeted control. nih.govnih.gov

The efficacy of an ADC is dependent on its ability to bind to the surface of a target cancer cell and be internalized, allowing for the subsequent release of the cytotoxic payload. nih.gov Techniques such as flow cytometry and confocal laser scanning microscopy are used to visualize and quantify these processes. nih.govnih.gov

Studies have shown that ADCs utilizing the Val-Cit-Doxorubicin linker are efficiently bound and internalized by target cells. Flow cytometry analysis revealed the strong binding ability of cetuximab-vc-DOX-NPs to EGFR-positive RKO cells. nih.govnih.gov Likewise, the CD24-targeted ADC, G7mAb-DOX, was selectively captured and endocytosed by CD24-positive tumor cells. nih.govnih.gov These studies confirm that upon binding to the surface antigen, the ADC is internalized, which is a prerequisite for the intracellular cleavage of the linker and release of doxorubicin to exert its cell-killing effect. nih.gov

In Vivo Anti-Tumor Efficacy in Xenograft Models

Following promising in vitro results, the therapeutic potential of this compound conjugates is evaluated in in vivo animal models, typically using human tumor xenografts grown in immunodeficient mice.

In vivo studies have consistently demonstrated the superior anti-tumor efficacy of targeted doxorubicin conjugates compared to free doxorubicin or non-targeted controls. nih.govnih.gov In a colorectal tumor model, cetuximab-vc-DOX-NPs led to greater tumor inhibition than control nanoparticles. nih.gov Similarly, in a hepatocellular carcinoma xenograft model, treatment with a G7mAb-DOX conjugate effectively suppressed tumor growth. nih.gov Another study involving a different doxorubicin prodrug, PhAc-ALGP-doxorubicin, resulted in tumor volume stabilization in liposarcoma models and significant tumor shrinkage in a synovial sarcoma model. nih.gov In a model of multidrug-resistant human squamous carcinoma, targeted micelles loaded with doxorubicin and paclitaxel (B517696) achieved a tumor inhibition rate of 88.4%, which was significantly higher than non-targeted formulations. nih.gov These findings highlight the enhanced therapeutic effect achieved by targeted delivery of doxorubicin to the tumor site.

Table 3: In Vivo Tumor Growth Inhibition by Doxorubicin Conjugates in Xenograft Models

Compound/FormulationTumor ModelKey FindingReference
Cetuximab-vc-DOX-NPsColorectal CancerShowed higher tumor inhibition efficacy compared to non-targeted IgG-vc-DOX-NPs. nih.govnih.gov
G7mAb-DOXHepatocellular Carcinoma (Huh7)Effectively suppressed tumor growth and prolonged survival in nude mice. nih.govnih.gov
PhAc-ALGP-doxorubicinSoft Tissue SarcomaCaused tumor stabilization (liposarcoma) and significant tumor shrinkage (synovial sarcoma). nih.gov
c(RGDyK)-Decorated Micelles (DOX-loaded)Squamous Carcinoma (KBv)Achieved a tumor inhibition rate of 88.4%, superior to non-targeted micelles (57.7%). nih.gov
Cyclic RGD-modified GO (DOX-loaded)Hepatocellular CarcinomaTumor inhibition rate of 56.64%, which was 2.93 times higher than free doxorubicin solution. nih.gov

Biodistribution studies analyze how a drug conjugate is distributed throughout the body, including its accumulation in the tumor versus healthy organs. The goal is to maximize drug concentration in the tumor while minimizing exposure to other tissues. In vivo imaging and tissue analysis have shown that targeted doxorubicin delivery systems achieve this objective.

An in vivo imaging study revealed that cetuximab-vc-DOX-NPs exhibited a higher fluorescent intensity in tumor tissues compared to non-decorated nanoparticles, indicating preferential accumulation. nih.govnih.gov Quantitative biodistribution studies of other targeted doxorubicin systems have confirmed these findings. For example, a cyclic RGD-modified graphene oxide system for delivering doxorubicin showed that its accumulation in tumors was nearly three times higher than that of non-targeted systems. nih.gov Furthermore, targeted formulations can reduce the accumulation of doxorubicin in organs susceptible to toxicity, such as the heart. nih.govscispace.com This improved biodistribution profile—higher concentration in the tumor and lower concentration in healthy tissues—is a key advantage of using targeted delivery systems based on the this compound conjugate.

Assessment of Tumor Microenvironment Penetration

The effectiveness of a targeted therapeutic agent like this compound within a solid tumor is critically dependent on not only its selective accumulation at the tumor site but also its ability to penetrate the dense and complex tumor microenvironment (TME) to reach cancer cells distant from blood vessels. The assessment of TME penetration for this compound focuses on the distribution of the cytotoxic payload, doxorubicin, following the enzymatic cleavage of the valine-citrulline (Val-Cit) linker. This cleavage is primarily mediated by enzymes such as cathepsin B, which are overexpressed in the TME and intracellular lysosomes of cancer cells. nih.govresearchgate.netresearchgate.net

Research findings indicate that the penetration of free doxorubicin, the active component released from the conjugate, is a significant challenge in solid tumors. aacrjournals.org Upon its release in the perivascular space, doxorubicin must diffuse through multiple layers of cells and extracellular matrix to be effective. However, studies quantifying its distribution have shown a steep concentration gradient, with drug levels decreasing rapidly with increasing distance from the tumor vasculature. aacrjournals.orgresearchgate.net This limited penetration is a recognized factor in clinical resistance to chemotherapy. aacrjournals.orgresearchgate.net The rapid uptake and avid binding of doxorubicin to the DNA of cells near the blood vessels are believed to sequester the drug, thereby reducing the amount available for diffusion to more distal, potentially hypoxic, tumor regions. aacrjournals.org

Quantitative analysis from immunofluorescence studies in various murine and human tumor xenograft models has provided specific data on the limited penetration depth of doxorubicin.

Table 1: Doxorubicin Penetration Distance from Tumor Blood Vessels in Preclinical Models

Tumor ModelPenetration Half-Distance (L)Key FindingReference
Murine 16C Mammary Carcinoma~40-50 µmDoxorubicin concentration decreases to half its perivascular level at this distance. aacrjournals.org
Murine EMT6 Mammary Carcinoma~40-50 µmSimilar limited penetration depth observed despite different tumor sensitivities. aacrjournals.org
Human PC-3 Prostate Cancer Xenograft~40-50 µmConsistent penetration limits across different tumor origins. aacrjournals.org

These studies highlight that many viable tumor cells, particularly those in hypoxic regions located 90 to 140 µm from blood vessels, may not be exposed to detectable concentrations of the drug after a single administration. aacrjournals.org

To better model and analyze drug penetration, three-dimensional (3D) tumor spheroid models are frequently used. These models mimic the cellular architecture and diffusion gradients of avascular micro-tumors. Studies using tumor spheroids have demonstrated that doxorubicin penetration is both time- and concentration-dependent. nih.govnih.gov At lower concentrations, the drug may be confined to the peripheral layers of the spheroid for extended periods. nih.gov However, at higher concentrations capable of inducing apoptosis, a subsequent enhancement of drug penetration into the deeper layers of the tumor histoculture has been observed. nih.gov

Confocal microscopy is a primary tool for visualizing and quantifying the spatial distribution of doxorubicin within both ex vivo tumor sections and in vitro 3D spheroids, owing to the drug's intrinsic fluorescence. nih.govresearchgate.netnih.gov This technique allows for the precise measurement of fluorescence intensity as a function of distance from the nearest blood vessel or the spheroid periphery.

Table 2: Findings from 3D Tumor Spheroid Penetration Studies with Doxorubicin

Spheroid ModelExperimental ConditionObservation on Penetration/DistributionReference
Prostate Xenograft & Patient TumorsTime-course analysisPenetration was limited to the periphery for up to 12 hours in patient tumors and 24 hours in denser xenograft tumors. nih.gov
Prostate Xenograft & Patient TumorsDose-response analysisHigher drug concentrations (>5 µM) that induced apoptosis led to an abrupt increase in the rate of drug penetration into deeper tissue. nih.gov
HCT116 Colorectal CancerComparison with nanoparticlesPenetration of free doxorubicin was used as a benchmark to evaluate the penetration efficiency of various nanoparticle formulations. nih.govresearchgate.net
U2OS, A549, HeLa, 293T cell linesReal-time monitoringDrug effects (e.g., cellular arrest) were observed at the spheroid periphery first, with delayed effects in the core, consistent with a penetration gradient. nih.gov

In the context of this compound, these findings are crucial. While the linker technology is designed to concentrate the release of doxorubicin within the tumor microenvironment, the ultimate efficacy of the conjugate relies on the ability of the freed doxorubicin to overcome these documented penetration barriers to achieve a cytotoxic concentration throughout the entire tumor mass. The correlation between intratumoral payload concentration and the efficacy of antibody-drug conjugates underscores the importance of efficient penetration beyond the perivascular regions. nih.govsemanticscholar.orgadcreview.com

Mechanisms of Resistance and Overcoming Resistance Strategies

Intrinsic and Acquired Resistance to Doxorubicin (B1662922) Payload

Cancer cells can exhibit resistance to doxorubicin through two primary pathways: intrinsic and acquired resistance. encyclopedia.pub

Intrinsic resistance is a pre-existing characteristic of some tumor cells that makes them unresponsive to doxorubicin from the outset. encyclopedia.pubnih.gov This inherent refractoriness is not due to prior drug exposure but is rooted in the fundamental genetic and phenotypic makeup of the cancer cell. researchgate.net Mechanisms underlying intrinsic resistance can include a naturally high expression of drug efflux pumps or robust DNA repair capabilities. nih.gov For instance, some cancer types, like hepatocellular carcinoma, naturally express high levels of ATP-binding cassette (ABC) transporters in their cells, which can actively pump doxorubicin out before it can exert its cytotoxic effect. nih.gov

Acquired resistance , on the other hand, develops in cancer cells after exposure to a chemotherapeutic agent. encyclopedia.pub Initially sensitive tumor cells can evolve mechanisms to survive the drug's effects, leading to treatment failure and disease relapse. archbreastcancer.com This evolution often involves genetic mutations or epigenetic changes that alter cellular pathways, resulting in reduced drug efficacy. aacrjournals.org Common acquired resistance mechanisms to doxorubicin include the upregulation of drug efflux pumps, alterations in the drug's target (topoisomerase IIα), enhanced DNA repair capacity, and defects in apoptotic signaling pathways. nih.govaacrjournals.org

The development of doxorubicin resistance is a significant clinical hurdle. Studies have shown that doxorubicin-resistant breast cancer cell lines, for example, can exhibit a resistance index many times higher than their sensitive counterparts, requiring a much greater concentration of the drug to achieve the same cytotoxic effect. nih.gov

Role of Drug Efflux Pumps (e.g., ABC Transporters) in Resistance

One of the most well-documented mechanisms of both intrinsic and acquired resistance to doxorubicin is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide variety of substrates, including many chemotherapeutic drugs, from the cell's interior. frontiersin.orgnih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target and inducing cell death. nih.gov

Several members of the ABC transporter superfamily are implicated in doxorubicin resistance:

P-glycoprotein (P-gp/ABCB1): This was the first ABC transporter identified and is a primary cause of multidrug resistance (MDR). nih.gov Its overexpression is a common feature in many drug-resistant tumors, where it efficiently pumps out hydrophobic drugs like doxorubicin. nih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 can also transport doxorubicin, often in conjunction with glutathione, contributing to resistance in various cancers. frontiersin.org

Breast Cancer Resistance Protein (BCRP/ABCG2): Initially discovered in a doxorubicin-resistant breast cancer cell line, BCRP has a broad substrate specificity and plays a significant role in resistance to anthracyclines and other anticancer agents. nih.govnih.gov

The expression of these transporters can be induced by exposure to chemotherapy. Studies on breast cancer cell lines have demonstrated that single-step, low-dose exposure to doxorubicin can lead to the overexpression of ABCG2, suggesting this transporter may be involved in the early stages of MDR development. nih.gov In contrast, high-dose selection often results in the overexpression of ABCB1. aacrjournals.org

Transporter NameGene NameSubstrates IncludeRole in Doxorubicin Resistance
P-glycoprotein (P-gp)ABCB1Doxorubicin, Vinca alkaloids, TaxanesA primary and well-studied efflux pump for doxorubicin, leading to multidrug resistance (MDR). nih.govnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Doxorubicin, Vincristine, EtoposideContributes to doxorubicin resistance, often by co-transporting the drug with glutathione. frontiersin.org
Breast Cancer Resistance Protein (BCRP)ABCG2Doxorubicin, Mitoxantrone, TopotecanConfers resistance to doxorubicin and other agents; its overexpression can be induced by low-dose drug exposure. nih.gov

Alterations in DNA Repair Mechanisms and Apoptotic Pathways

Doxorubicin's primary mode of action is the inhibition of topoisomerase IIα (TOP2A), an enzyme that creates transient double-strand breaks (DSBs) in DNA to resolve topological problems during replication and transcription. nih.gov By stabilizing the TOP2A-DNA cleavage complex, doxorubicin leads to an accumulation of persistent DSBs, which triggers cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Consequently, alterations in the pathways that sense and respond to this DNA damage are a major cause of resistance.

DNA Repair Mechanisms: Cancer cells can develop resistance by enhancing their ability to repair the very DNA damage caused by doxorubicin. researchgate.net The two main pathways for repairing DSBs are homologous recombination (HR) and non-homologous end-joining (NHEJ). mdpi.com Doxorubicin-resistant cells have been shown to possess a higher DNA repair potential. For example, studies on resistant MCF-7 breast cancer cells revealed elevated levels of key DNA repair proteins like phosphorylated ATM (pATM), KU70, and RAD51 after irradiation, indicating a more robust response to DNA damage. spandidos-publications.com This enhanced repair capacity allows the cells to survive what would otherwise be lethal DNA damage.

Apoptotic Pathways: The ultimate fate of a cell after extensive DNA damage is apoptosis. researchgate.net This process is tightly regulated by a network of pro-apoptotic and anti-apoptotic proteins. nih.gov Resistance to doxorubicin can arise from defects in this signaling cascade, which prevent the cell from executing the self-destruct program. nih.gov This can involve:

Mutations in the p53 tumor suppressor gene: p53 is a critical activator of apoptosis in response to DNA damage. Its inactivation can uncouple DNA damage from the apoptotic response, allowing cells to survive. nih.gov

Altered expression of Bcl-2 family proteins: An increase in anti-apoptotic proteins (like Bcl-2) or a decrease in pro-apoptotic proteins (like Bax) can raise the threshold for triggering apoptosis, making cells more resistant to doxorubicin-induced cell death. nih.gov

Strategies to Circumvent Resistance through MC-Val-Cit-Doxorubicin Design

The design of the this compound conjugate incorporates specific features aimed at overcoming the aforementioned resistance mechanisms, particularly those related to drug efflux. The strategy relies on altering the drug's entry and release mechanism within the cancer cell.

The linker system connecting the monoclonal antibody to doxorubicin is central to the ADC's function. The this compound conjugate utilizes a protease-cleavable linker composed of maleimidocaproyl (MC), a valine-citrulline (Val-Cit) dipeptide, and a self-immolative spacer. broadpharm.commedkoo.com

The Val-Cit dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within the acidic environment of the lysosome. medkoo.commdpi.com The mechanism proceeds as follows:

The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome. nih.gov

The endosome fuses with a lysosome, exposing the ADC to the lysosome's acidic pH and potent enzymes. nih.gov

Cathepsin B recognizes and cleaves the Val-Cit linker, triggering the release of the doxorubicin payload inside the cell. broadpharm.com

This targeted, intracellular release ensures that a high concentration of the cytotoxic drug is liberated directly within the cancer cell, maximizing its potential to reach the nuclear DNA. The efficiency of this release is a key advantage of using a cleavable linker system. nih.gov

The most significant advantage of the ADC delivery mechanism is its ability to bypass the ABC transporters that are responsible for a majority of doxorubicin resistance cases. nih.gov

ABC transporters like P-gp are located on the cell membrane and act on drugs that enter the cell primarily through diffusion across this membrane. nih.govnih.gov Free doxorubicin, being a substrate for these pumps, is vulnerable to immediate efflux upon entering the cell. nih.gov

However, the this compound ADC enters the cell through a completely different pathway: receptor-mediated endocytosis. nih.gov The entire, large ADC molecule is engulfed into the cell within a vesicle. This process effectively shields the doxorubicin payload from the membrane-bound efflux pumps. The drug is not released until the ADC has been trafficked to the lysosome, deep within the cell's interior. nih.gov By the time the active doxorubicin is liberated, it is already past the first line of defense—the efflux pumps on the cell surface.

Analytical and Characterization Methodologies in Research

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic and spectrometric methods are fundamental in the initial verification of the successful synthesis and structural integrity of MC-Val-Cit-Doxorubicin and its precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the molecule. ¹H-NMR analysis is employed to confirm the presence of characteristic protons associated with the maleimide (B117702), valine, citrulline, and doxorubicin (B1662922) moieties, thereby verifying the successful synthesis of the conjugate. researchgate.netnih.gov For instance, the chemical shifts observed in the ¹H-NMR spectrum of MC-Val-Cit-PAB-DOX provide definitive evidence of its structural characteristics. nih.gov

Mass Spectrometry (MS) provides precise molecular weight information, confirming the identity of the synthesized compound. researchgate.net This technique is critical for verifying the successful conjugation of doxorubicin to the linker and, subsequently, the linker-drug moiety to a carrier molecule like an antibody.

UV-Vis Spectroscopy is utilized for the quantitative analysis of doxorubicin within a conjugate. Doxorubicin has a characteristic absorbance peak in the visible spectrum, typically around 480-495 nm. nih.govresearchgate.net This property allows for the determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) by measuring the absorbance at both 280 nm (for the antibody) and 495 nm (for doxorubicin). nih.gov

Technique Application for this compound Key Findings
¹H-NMRStructural confirmation of the synthesized linker-drug conjugate.Verifies the presence of all constituent parts of the molecule. researchgate.netnih.gov
Mass SpectrometryDetermination of the exact molecular weight of the conjugate.Confirms the successful synthesis and identity of the compound. researchgate.net
UV-Vis SpectroscopyQuantification of doxorubicin in the conjugate.Allows for the calculation of drug loading, such as the DAR. nih.gov

Chromatographic Separation and Purity Analysis (e.g., HPLC, SEC)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its conjugates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing the purity of the drug-linker conjugate. nih.gov It is also used to monitor the progress of the conjugation reaction and to purify the final product. nih.gov

Size Exclusion Chromatography (SEC) is particularly useful for separating the final ADC from unconjugated antibody and any remaining free drug-linker. nih.gov This method separates molecules based on their size, effectively isolating the larger ADC. It is also used to determine and optimize the adsorption of conjugates onto nanoparticles. nih.gov

Technique Application for this compound Conjugates Purpose
HPLCPurity analysis and purification.To ensure the final product is free from starting materials and byproducts. nih.gov
SECSeparation of the final conjugate from unconjugated components.To isolate the desired product and optimize its formulation. nih.gov

Electrophoretic Techniques (e.g., SDS-PAGE) for Conjugate Integrity

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a key technique for confirming the successful conjugation of the this compound linker to a protein, such as an antibody, and assessing the integrity of the resulting conjugate. researchgate.netresearchgate.netresearchgate.net When an antibody is conjugated with the drug-linker, there is an increase in its molecular weight. This change can be visualized on an SDS-PAGE gel, where the band corresponding to the conjugated antibody will migrate slower than the unconjugated antibody. researchgate.net This method provides a clear visual confirmation of a successful conjugation reaction. researchgate.netnih.gov

Cell-Based Assays for Functional Characterization (e.g., MTT, Flow Cytometry, Confocal Microscopy)

Cell-based assays are critical for evaluating the biological activity and mechanism of action of this compound conjugates.

The MTT assay is a colorimetric assay used to assess the in vitro cytotoxicity of the conjugate against cancer cell lines. nih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the conjugate indicates its cytotoxic effect. nih.gov

Flow cytometry is employed to quantitatively analyze the binding of the conjugate to cancer cells and its subsequent internalization. nih.govnih.gov By using fluorescently labeled antibodies or the intrinsic fluorescence of doxorubicin, the percentage of cells that have bound the conjugate and the intensity of the fluorescence per cell can be measured. nih.govresearchgate.net This provides valuable data on the targeting specificity and cellular uptake of the conjugate. nih.gov

Confocal Microscopy allows for the visualization of the subcellular localization of the conjugate within cancer cells. nih.govnih.gov Taking advantage of doxorubicin's intrinsic fluorescence, researchers can observe its accumulation in different cellular compartments, such as the cytoplasm and nucleus, over time. nih.govresearchgate.net This technique provides direct visual evidence of the conjugate's internalization and intracellular trafficking. nih.gov

Assay Purpose Typical Observations
MTT AssayTo determine the cytotoxicity of the conjugate.A dose-dependent decrease in cell viability in targeted cancer cells. nih.gov
Flow CytometryTo quantify cellular binding and uptake.Increased fluorescence intensity in cells treated with the conjugate, indicating binding and internalization. nih.govnih.gov
Confocal MicroscopyTo visualize intracellular localization.Accumulation of doxorubicin's fluorescence within the cytoplasm and/or nucleus of cancer cells. nih.gov

In Vivo Imaging Techniques for Biodistribution Analysis

In vivo imaging techniques are used to monitor the biodistribution and tumor-targeting efficacy of this compound conjugates in animal models. By exploiting the inherent fluorescence of doxorubicin, it is possible to non-invasively track the accumulation of the conjugate in tumors and other organs over time. nih.govnih.gov Near-infrared (NIR) fluorescence imaging systems can be used to obtain images of the whole animal, providing a dynamic view of the conjugate's journey through the body and its localization at the tumor site. acs.org These studies have demonstrated that targeted conjugates can exhibit higher fluorescent intensity in tumor tissues compared to non-targeted formulations. nih.govnih.gov

Comparative Analysis and Future Research Directions

Comparison of MC-Val-Cit-Doxorubicin with Other Doxorubicin (B1662922) Conjugates

The efficacy and therapeutic window of a doxorubicin conjugate are critically dependent on the linker connecting the cytotoxic payload to the antibody. The Val-Cit linker is a protease-cleavable system, distinguishing it from other major classes like pH-sensitive (e.g., hydrazone) and non-cleavable linkers. creativepegworks.comhkbu.edu.hk

A crucial attribute for any ADC linker is its stability in systemic circulation to prevent premature drug release and associated off-target toxicity. biochempeg.comnih.gov The Val-Cit dipeptide linker is renowned for its high stability in human plasma, which minimizes payload detachment before the ADC reaches the target tumor cell. cam.ac.uk This stability is a significant advantage over many first-generation, acid-cleavable hydrazone linkers, which can exhibit insufficient stability and premature hydrolysis at physiological pH. hkbu.edu.hknih.gov

However, a notable challenge for the Val-Cit linker is its instability in murine (mouse and rat) plasma. cam.ac.uk This is due to cleavage by the mouse carboxylesterase Ces1c, an enzyme not found in human plasma. nih.gov This species-specific instability can complicate preclinical evaluation in mouse models, potentially leading to an overestimation of toxicity and an underestimation of the therapeutic window relevant to humans. creativepegworks.comnih.gov In contrast, non-cleavable linkers, such as those based on maleimidocaproyl cyclohexane-1-carboxylate (MCC), generally exhibit the highest plasma stability across species. biochempeg.comcreativepegworks.com

Table 1: Comparative Stability of Different Doxorubicin Linker Types

Linker TypeCleavage MechanismHuman Plasma StabilityMouse Plasma StabilityKey Characteristics
Valine-Citrulline (Val-Cit)Enzymatic (Cathepsin B)High (t½ ≈ 230 hours for some conjugates)Low (cleaved by Ces1c, t½ ≈ 80 hours)High stability in humans but problematic for preclinical mouse studies. cam.ac.uk
HydrazoneAcid-Labile (pH-sensitive)Variable to Moderate (t½ can be ≈ 2 days)VariableDesigned for release in acidic endosomes; can show instability in circulation. hkbu.edu.hknih.gov
Non-Cleavable (e.g., MCC)Proteolytic degradation of antibodyVery HighVery HighRequires full antibody degradation for payload release; offers excellent stability. biochempeg.com

The kinetics of drug release at the target site directly influences an ADC's potency. The MC-Val-Cit-PABC system is designed for a specific, two-step release mechanism. Following internalization into the target cancer cell, the Val-Cit dipeptide is efficiently cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. biochempeg.comcam.ac.uk This enzymatic cleavage triggers the self-immolation of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, releasing unmodified doxorubicin inside the cell. wuxiapptec.com

This mechanism contrasts sharply with other linker types. Hydrazone linkers rely on the acidic environment of the endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) to catalyze the hydrolysis of the hydrazone bond for drug release. creativepegworks.comrsc.org The release rate is thus pH-dependent and may be less specific than enzymatic cleavage. mdpi.com Studies have shown that for some nanoparticle systems, doxorubicin release is significantly faster at a lower pH, with up to 62% more drug released at pH 4.5 compared to pH 7.4. rsc.org For non-cleavable linkers, the active drug is only released after the entire antibody is degraded into amino acids within the lysosome, a process that is generally slower and can result in a payload-linker-amino acid metabolite. creativepegworks.comwuxiapptec.com

The differences in stability and release kinetics between linker types translate to varied efficacy in preclinical settings. In a study on colorectal cancer, a cetuximab-vc-DOX nanoparticle conjugate demonstrated superior tumor inhibition and lower systemic toxicity compared to a non-targeted control, highlighting the efficacy of the Val-Cit linker in a targeted construct. nih.gov The potent anti-tumor activity of Val-Cit-based ADCs has been demonstrated in numerous models, where they often show a large therapeutic window despite instability in mouse plasma. cam.ac.uk

Advantages and Limitations of Valine-Citrulline Linker in Doxorubicin Delivery

The Val-Cit linker has become a cornerstone of ADC technology, but its application in doxorubicin delivery comes with a distinct set of strengths and weaknesses.

Advantages:

High Stability in Human Circulation: The peptide bond is largely stable in the bloodstream at physiological pH, preventing premature drug release that could cause systemic toxicity. cam.ac.uk

Specific Enzymatic Cleavage: It is efficiently cleaved by cathepsin B, a protease often overexpressed in tumor cells, allowing for targeted intracellular drug release. chemexpress.com

Well-Established Chemistry: The synthesis and conjugation of MC-Val-Cit-PABC linkers are well-documented, facilitating the development of new conjugates. nih.gov

Bystander Effect: The released, cell-permeable doxorubicin can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.

Limitations:

Instability in Murine Models: Cleavage by mouse carboxylesterase Ces1c complicates the translation of preclinical efficacy and toxicity data from mice to humans. nih.gov

Hydrophobicity: The Val-Cit linker, especially when combined with hydrophobic payloads, can increase the propensity for ADC aggregation, which may alter pharmacokinetics and efficacy. chemexpress.com

Suboptimal Cleavage Specificity: While primarily cleaved by cathepsin B, the Val-Cit linker can also be cleaved by other cathepsins (K, L, etc.), which could lead to off-target toxicities if these enzymes are active in normal tissues. nih.gov

Emerging Trends in Doxorubicin Conjugate Research

To overcome the limitations of existing technologies and improve the therapeutic index of doxorubicin conjugates, research is advancing on several fronts.

Novel Linker Designs: To address the instability of Val-Cit in mouse models, novel peptide sequences have been developed. The glutamic acid–valine–citrulline (EVCit) tripeptide linker, for instance, shows exceptional stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage, leading to superior therapeutic activity in preclinical models. creativepegworks.comunimi.it Other designs, like the cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) linker, aim to improve selectivity for cathepsin B over other proteases. nih.gov

Site-Specific Conjugation: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). creativepegworks.com Emerging site-specific conjugation technologies allow for the creation of homogeneous ADCs with a precisely controlled DAR, leading to more predictable pharmacokinetics and an improved therapeutic window. wuxixdc.com

Alternative Cleavage Mechanisms: Researchers are exploring linkers that are cleaved by other tumor-specific enzymes, such as legumain or sulfatase, to provide alternative release mechanisms and potentially greater tumor specificity. nih.govunimi.it

Potential for Novel Conjugate Development and Mechanism Exploration

The future of doxorubicin conjugates lies in creating more sophisticated and effective therapeutic agents. There is significant potential in developing dual-drug ADCs , where doxorubicin could be co-delivered with another payload that has a complementary mechanism of action. This could help overcome drug resistance and achieve synergistic anti-tumor effects.

Further exploration of novel targeting moieties beyond monoclonal antibodies, such as smaller antibody fragments or other ligands, could improve tumor penetration. The development of bispecific ADCs , which can target two different antigens simultaneously, may enhance tumor specificity and reduce off-target effects. wuxixdc.com

A deeper understanding of the underlying biological mechanisms is also crucial. Continued research is needed to explore how ADCs are internalized, trafficked within the cell, and how resistance mechanisms develop. Investigating the interplay between the ADC's components and the immune system could also open new avenues for combination therapies, pairing doxorubicin ADCs with immunotherapies to achieve more durable responses. These research efforts will be essential for designing the next generation of doxorubicin conjugates with enhanced efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing MC-Val-Cit-Doxorubicin?

  • Answer : Synthesis requires controlled conjugation of the valine-citrulline (Val-Cit) linker to doxorubicin via a maleimidocaproyl (MC) spacer. Characterization involves mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural validation, and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under physiological conditions (e.g., pH 7.4 buffer) are critical to evaluate linker cleavage efficiency. Analytical methods like fluorescence-based assays (e.g., using doxorubicin’s intrinsic fluorescence) can quantify drug release kinetics .

Q. How does the Val-Cit linker influence the pharmacokinetic profile of this compound compared to free doxorubicin?

  • Answer : The Val-Cit linker, a substrate for cathepsin B, enables tumor-specific drug release, reducing systemic toxicity. Pharmacokinetic studies in animal models should compare plasma half-life, clearance rates, and biodistribution using radiolabeled or fluorescently tagged compounds. Data from analogous prodrugs (e.g., antibody-drug conjugates) suggest improved tumor accumulation and reduced cardiotoxicity, but species-specific metabolism must be validated .

Q. What in vitro assays are most effective for assessing this compound’s cytotoxicity and specificity?

  • Answer : Use 3D tumor spheroids or co-culture systems with stromal cells to mimic the tumor microenvironment. Measure IC50 values via cell viability assays (e.g., MTT or ATP-based luminescence). Compare cytotoxicity in cancer vs. normal cell lines (e.g., cardiomyocytes) to evaluate selectivity. Include protease inhibitors (e.g., E64) to confirm linker-dependent activation .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy in multidrug-resistant (MDR) cancer models?

  • Answer : Contradictions often arise from variability in MDR mechanisms (e.g., P-glycoprotein overexpression vs. altered lysosomal pH). Design studies to:

  • Quantify drug efflux using flow cytometry with fluorescent doxorubicin analogs.
  • Measure intracellular drug retention via confocal microscopy.
  • Compare efficacy in isogenic cell pairs with/without MDR gene knockouts.
    Meta-analyses of preclinical data can identify confounding variables (e.g., tumor model heterogeneity) .

Q. What experimental strategies optimize this compound’s tumor targeting in vivo?

  • Answer : Employ active targeting by conjugating the prodrug to tumor-specific ligands (e.g., folate or HER2 antibodies). Validate targeting efficiency using near-infrared imaging or positron emission tomography (PET). Compare passive vs. active targeting in orthotopic vs. subcutaneous xenografts. Include control groups with non-cleavable linkers to distinguish linker-dependent effects .

Q. How should researchers design combination therapy studies involving this compound and immune checkpoint inhibitors?

  • Answer : Use syngeneic mouse models to evaluate immunogenic cell death (ICD) markers (e.g., ATP release, calreticulin exposure). Apply the PICOT framework:

  • P opulation: Mice with immunocompetent tumors.
  • I ntervention: this compound + anti-PD-1.
  • C omparison: Monotherapy arms.
  • O utcome: Tumor-infiltrating lymphocyte (TIL) density and survival.
  • T ime: Longitudinal monitoring for 6–8 weeks.
    Statistical power analysis is critical to account for immune response variability .

Q. What methodologies resolve discrepancies in this compound’s metabolic fate across preclinical species?

  • Answer : Conduct cross-species comparative metabolism studies using liver microsomes or hepatocytes from mice, rats, and humans. Identify species-specific metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Corrogate findings with in vivo pharmacokinetic data to predict human clearance rates. Adjust dosing regimens in translational studies accordingly .

Methodological Guidance

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound?

  • Answer :

  • F easible: Ensure access to validated protease-sensitive assays and animal models.
  • I nteresting: Address gaps in prodrug activation kinetics or off-target toxicity.
  • N ovel: Explore understudied applications (e.g., brain tumors with disrupted blood-brain barrier).
  • E thical: Adhere to institutional guidelines for cardiotoxicity monitoring.
  • R elevant: Align with clinical needs for reduced anthracycline toxicity .

Q. What statistical approaches are recommended for analyzing heterogeneous tumor response data in this compound studies?

  • Answer : Use mixed-effects models to account for intra-tumor variability. Apply Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints. For omics data (e.g., proteomics of linker cleavage), apply false discovery rate (FDR) correction. Transparently report outliers and exclusion criteria to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.